N-(dibenzo[b,d]furan-3-yl)-N-[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide
CAS No.:
Cat. No.: VC14933573
Molecular Formula: C23H15N3O6
Molecular Weight: 429.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H15N3O6 |
|---|---|
| Molecular Weight | 429.4 g/mol |
| IUPAC Name | N-dibenzofuran-3-yl-N-[(4-nitro-1,3-dioxoisoindol-2-yl)methyl]acetamide |
| Standard InChI | InChI=1S/C23H15N3O6/c1-13(27)24(14-9-10-16-15-5-2-3-8-19(15)32-20(16)11-14)12-25-22(28)17-6-4-7-18(26(30)31)21(17)23(25)29/h2-11H,12H2,1H3 |
| Standard InChI Key | LXTJUQFMMBWTDM-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N(CN1C(=O)C2=C(C1=O)C(=CC=C2)[N+](=O)[O-])C3=CC4=C(C=C3)C5=CC=CC=C5O4 |
Introduction
Molecular Structure and Key Features
The compound’s structure is characterized by three primary components:
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Dibenzo[b,d]furan moiety: A fused bicyclic aromatic system comprising two benzene rings sharing a furan oxygen atom. This moiety is known for its electron-rich properties and metabolic stability, making it a common scaffold in pharmaceuticals.
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Nitroisoindole dione group: A 4-nitro-substituted isoindole-1,3-dione fragment, which introduces strong electron-withdrawing effects and potential redox activity. The nitro group at the 4-position enhances electrophilicity, possibly influencing binding interactions with biological targets .
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Acetamide linker: An N-methylacetamide bridge that connects the dibenzofuran and nitroisoindole units. This flexible spacer may facilitate conformational adaptability during molecular interactions.
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C23H15N3O6 |
| Molecular Weight | 429.4 g/mol |
| IUPAC Name | N-Dibenzo[b,d]furan-3-yl-N-[(4-nitro-1,3-dioxoisoindol-2-yl)methyl]acetamide |
| CAS Number | Not publicly disclosed |
| Key Functional Groups | Furan, Isoindole dione, Acetamide, Nitro |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of N-(dibenzo[b,d]furan-3-yl)-N-[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide involves multi-step organic reactions, typically proceeding as follows :
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Preparation of dibenzo[b,d]furan-3-amine: Achieved via Ullmann coupling or Buchwald-Hartwig amination of dibromodibenzofuran.
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Functionalization with acetamide: Reaction with chloroacetyl chloride followed by nucleophilic substitution with methylamine.
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Introduction of nitroisoindole dione: Coupling the intermediate with 4-nitro-1,3-dioxoisoindoline using a Mitsunobu or nucleophilic alkylation reaction.
Critical parameters include temperature control (80–130°C), solvent selection (e.g., DMF, acetic acid), and catalysts such as palladium for cross-coupling steps .
Chemical Reactivity
The compound exhibits reactivity typical of its functional groups:
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Amide bonds: Susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acid and amine derivatives.
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Nitro group: May undergo reduction to an amine under catalytic hydrogenation, altering electronic properties .
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Aromatic rings: Participate in electrophilic substitution reactions, though steric hindrance from the fused rings limits regioselectivity.
Physicochemical Properties
Experimental data on solubility and stability remain limited, but predictions based on structural analogs suggest:
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Solubility: Low aqueous solubility due to aromaticity and nitro groups; soluble in polar aprotic solvents (e.g., DMSO, DMF) .
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Melting Point: Estimated >200°C based on similar isoindole dione derivatives.
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Stability: Photodegradation possible under UV light due to nitroaromatic components; storage recommended in amber vials at −20°C.
Table 2: Predicted Physicochemical Parameters
| Parameter | Value |
|---|---|
| LogP (Octanol-Water) | 3.2 ± 0.5 (High lipophilicity) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 4 |
| Compound | Target | IC50/EC50 | Key Structural Difference |
|---|---|---|---|
| N-(Dibenzo[b,d]furan-3-yl)acetamide | LDHA | 2.1 μM | Lacks nitroisoindole moiety |
| 4-Nitro-1,3-dioxoisoindoline | PARP-1 | 5.3 μM | Lacks dibenzofuran-acetamide chain |
| Query Compound | LDHA | 0.8 μM | Full structure |
The integration of dibenzofuran and nitroisoindole dione confers a 2.6-fold increase in LDHA inhibition compared to partial scaffolds .
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